molecular formula C14H21NO3S B5745154 Ethyl 2-(butanoylamino)-4-ethyl-5-methylthiophene-3-carboxylate

Ethyl 2-(butanoylamino)-4-ethyl-5-methylthiophene-3-carboxylate

Cat. No.: B5745154
M. Wt: 283.39 g/mol
InChI Key: PUMXCNAXCDZHDG-UHFFFAOYSA-N
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Description

Ethyl 2-(butanoylamino)-4-ethyl-5-methylthiophene-3-carboxylate is an organic compound belonging to the class of thiophenes. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by its complex structure, which includes an ethyl ester, a butanoylamino group, and various alkyl substituents on the thiophene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(butanoylamino)-4-ethyl-5-methylthiophene-3-carboxylate typically involves multi-step organic reactions. One common method is the acylation of thiophene derivatives. The process begins with the preparation of the thiophene ring, followed by the introduction of the butanoylamino group through an amide formation reaction. The ethyl ester is then introduced via esterification.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(butanoylamino)-4-ethyl-5-methylthiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the functional groups, such as converting the ester to an alcohol.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the thiophene ring or the alkyl groups.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.

    Substitution: Halogenating agents or organometallic reagents are often used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

Ethyl 2-(butanoylamino)-4-ethyl-5-methylthiophene-3-carboxylate has various applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research may explore its use as a pharmaceutical intermediate or a potential therapeutic agent.

    Industry: It can be utilized in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of Ethyl 2-(butanoylamino)-4-ethyl-5-methylthiophene-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-(butanoylamino)-4-methylthiophene-3-carboxylate: Similar structure but lacks the ethyl group at the 4-position.

    Ethyl 2-(butanoylamino)-5-methylthiophene-3-carboxylate: Similar structure but lacks the ethyl group at the 5-position.

    Ethyl 2-(butanoylamino)-4-ethylthiophene-3-carboxylate: Similar structure but lacks the methyl group at the 5-position.

Uniqueness

Ethyl 2-(butanoylamino)-4-ethyl-5-methylthiophene-3-carboxylate is unique due to its specific combination of functional groups and substituents, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

IUPAC Name

ethyl 2-(butanoylamino)-4-ethyl-5-methylthiophene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO3S/c1-5-8-11(16)15-13-12(14(17)18-7-3)10(6-2)9(4)19-13/h5-8H2,1-4H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUMXCNAXCDZHDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=C(C(=C(S1)C)CC)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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